

# Meta-analysis of clinical outcomes for B7-H3 targeted therapies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AD-227

Cat. No.: B1192124

[Get Quote](#)

## B7-H3 Targeted Therapies: A Meta-Analysis of Clinical Outcomes

For Immediate Release

A comprehensive meta-analysis of clinical trials evaluating B7-H3 targeted therapies reveals promising efficacy across a range of solid tumors. B7-H3 (CD276), an immune checkpoint molecule frequently overexpressed on cancer cells, has emerged as a key target for novel immunotherapies. This guide provides a comparative analysis of the clinical outcomes for various B7-H3-directed therapeutic modalities, including monoclonal antibodies, antibody-drug conjugates (ADCs), and CAR T-cell therapies, supported by experimental data and detailed methodologies.

## Key Therapeutic Modalities and Clinical Efficacy

B7-H3 targeted therapies are being investigated in multiple clinical trials, demonstrating a significant anti-tumor response in heavily pretreated patient populations. The primary therapeutic strategies include monoclonal antibodies that enhance antibody-dependent cellular cytotoxicity (ADCC), ADCs that deliver a potent cytotoxic payload directly to tumor cells, and genetically engineered CAR T-cells that recognize and eliminate B7-H3 expressing cancer cells.

## Monoclonal Antibodies: Enoblituzumab

Enoblituzumab (MGA271) is a humanized anti-B7-H3 monoclonal antibody with an engineered Fc domain to increase its ADCC activity. Clinical studies have evaluated its safety and efficacy both as a monotherapy and in combination with other checkpoint inhibitors.

| Therapy                       | Cancer Type               | Trial (NCT)  | Phase | N  | ORR (%) | DCR (%) | PFS (months)       | OS (months) | Key Findings & Safety                                                    |
|-------------------------------|---------------------------|--------------|-------|----|---------|---------|--------------------|-------------|--------------------------------------------------------------------------|
| Enoblituzumab + Pembrolizumab | HNSC (CPI-naïve)          | NCT035129231 | I/II  | 18 | 33.3    | 61.1    | -                  | Not Reached | Manageable safety profile.                                               |
| Enoblituzumab (neoadjuvant)   | Localized prostate cancer | NCT035129231 | II    | 32 | -       | -       | 66% PSA0 at 1 year | -           | Well-tolerated with no unexpected surgical complication.<br>[1][2][3][4] |

## Antibody-Drug Conjugates (ADCs)

ADCs targeting B7-H3 have shown robust activity, particularly in small cell lung cancer and metastatic castration-resistant prostate cancer.

- Ifinatamab Deruxtecan (I-DXd; DS-7300): This ADC consists of a humanized anti-B7-H3 antibody linked to a topoisomerase I inhibitor payload.

| Therapy | Cancer Type           | Trial           | Phase | N   | ORR (%)     | DCR (%) | PFS (months) | OS (months) | Key Findings & Safety                                                                                |
|---------|-----------------------|-----------------|-------|-----|-------------|---------|--------------|-------------|------------------------------------------------------------------------------------------------------|
| I-DXd   | ES-SCLC (pretreated)  | IDeate - Lung01 | II    | 137 | (12mg/kg)   | 48.2    | 87.6         | 4.9         | 10.3<br>Manageable safety profile. Most common TRAEs were nausea, anemia, and neutropenia. [5][6][7] |
| I-DXd   | ES-SCLC (pretreated)  | IDeate - Lung01 | II    | 42  | (12mg/kg)   | 54.8    | 90.5         | 5.5         | 11.8<br>Confirmed response rate. [8]                                                                 |
| I-DXd   | Advanced Solid Tumors | DS7300-A-J101   | I/II  | 21  | 52.4 (SCLC) | -       | 5.8          | 12.2        | Robust and durable efficacy in heavily pretreated                                                    |

---

patient

s.[9]

---

- MGC018: An ADC with a duocarmycin payload.

| Therapy | Cancer Type | Trial (NCT) | Phase | N  | ORR (%)               | DCR (%) | PFS (months) | OS (months) | Key Findings & Safety                                                         |
|---------|-------------|-------------|-------|----|-----------------------|---------|--------------|-------------|-------------------------------------------------------------------------------|
| MGC018  | mCRPC       | NCT03729596 | I     | 39 | 25<br>(unconfirmed)   | -       | -            | -           | 54% of patients achieved ≥ 50% PSA reduction. Manageable safety profile. [10] |
| MGC018  | NSCLC       | NCT03729596 | I     | 16 | 25<br>(unconfirmed)   | -       | -            | -           | 81% of evaluable patients had anti-tumor activity. [10]                       |
| MGC018  | Melanoma    | NCT03729596 | I     | 3  | 33.3 (1 confirmed PR) | -       | -            | -           | Reductions in target lesion sums observed. [11]                               |

## Radiolabeled Antibody: Omburtamab

Omburtamab (<sup>131</sup>I-8H9) is a radiolabeled monoclonal antibody targeting B7-H3 for the treatment of pediatric patients with central nervous system/leptomeningeal metastases from neuroblastoma.

| Therapy    | Cancer Type           | Trial (NCT)         | Phase | N   | ORR (%) | DCR (%) | PFS (months) | OS (months)        | Key Findings & Safety                                                                                    |
|------------|-----------------------|---------------------|-------|-----|---------|---------|--------------|--------------------|----------------------------------------------------------------------------------------------------------|
| Omburtamab | Neuroblastoma (CNS/I) | 101 (NCT03275402)   | II    | 32  | 31.3    | 75.0    | -            | 73.5% at 12 months | <p>Serious adverse events were mostly related to myelosuppression.</p> <p><a href="#">[12]</a></p>       |
| Omburtamab | Neuroblastoma (CNS/I) | 03-133 (NCT0089245) | II    | 107 | -       | -       | -            | 50.8 (median)      | <p>The FDA's Oncologic Drugs Advisory Committee voted that there was not enough evidence to conclude</p> |

de  
omburt  
amab  
improv  
es  
overall  
surviv  
al.[13]  
[14]  
[15]

## CAR T-Cell Therapy

Chimeric Antigen Receptor (CAR) T-cell therapies targeting B7-H3 are in early-phase clinical trials and have shown initial safety and potential efficacy in recurrent brain tumors.

| Therapy                  | Cancer Type            | Trial (NCT) | Phase | N  | ORR (%)                     | DCR (%) | PFS (months) | OS (months)                                | Key Findings & Safety                                                    |
|--------------------------|------------------------|-------------|-------|----|-----------------------------|---------|--------------|--------------------------------------------|--------------------------------------------------------------------------|
| TX103 (autologous CAR-T) | Recurrent Glioblastoma | NCT05241392 | I     | 13 | 2 PRs, 1 CR in dose level 2 | -       | -            | 83.3% at 12 months (for dose levels 1 & 2) | No dose-limiting toxicity or CAR-T treatment-related death observed.[16] |

## Experimental Protocols

The clinical trials cited in this guide adhere to rigorous protocols to ensure patient safety and data integrity. Below are generalized methodologies for the key therapeutic modalities.

## Monoclonal Antibody & ADC Trials

- Patient Selection: Patients with advanced solid tumors who have progressed on standard therapies and have B7-H3 expression confirmed by immunohistochemistry are typically enrolled. Key exclusion criteria often include significant comorbidities and prior treatment with a B7-H3 targeted therapy.
- Dosing and Administration: Therapies are administered intravenously. Dose-escalation studies are conducted to determine the maximum tolerated dose (MTD), followed by dose-expansion cohorts at the recommended Phase 2 dose (RP2D). For example, MGC018 was administered intravenously every three weeks.[10][11]
- Efficacy Evaluation: Tumor responses are assessed using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Primary endpoints typically include ORR and safety, while secondary endpoints often include DCR, PFS, and OS.
- Safety Monitoring: Patients are monitored for adverse events (AEs), with a focus on treatment-related AEs (TRAEs). Dose-limiting toxicities (DLTs) are carefully evaluated during the dose-escalation phase.

## CAR T-Cell Therapy Trials

- Patient Selection: Patients with recurrent or refractory tumors expressing B7-H3 are eligible. For brain tumors, confirmation of recurrence is often done via imaging.[16]
- Manufacturing and Administration: Autologous T-cells are collected from the patient, genetically modified to express the B7-H3 specific CAR, and then infused back into the patient. For glioblastoma, administration can be intracavitary and/or intraventricularly via an Ommaya reservoir.[16][17]
- Preconditioning: Patients typically receive a lymphodepleting chemotherapy regimen prior to CAR T-cell infusion to enhance the expansion and persistence of the CAR T-cells.

- Efficacy and Safety Evaluation: Similar to other trials, RECIST criteria are used for tumor response assessment. Safety monitoring is particularly focused on cytokine release syndrome (CRS) and neurotoxicity, which are known potential side effects of CAR T-cell therapy.

## Visualizations

### B7-H3 Signaling Pathway

[Click to download full resolution via product page](#)

Caption: B7-H3 signaling activates multiple downstream pathways promoting cancer progression.

# General Experimental Workflow for B7-H3 Targeted Therapy Clinical Trials



[Click to download full resolution via product page](#)

Caption: A simplified workflow of a typical clinical trial for a B7-H3 targeted therapy.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. Neoadjuvant enoblituzumab in localized prostate cancer: a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Neoadjuvant enoblituzumab in localized prostate cancer: a single-arm, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. onclive.com [onclive.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Ifinatamab Deruxtecan Demonstrates High Response Rate in Previously Treated Extensive-Stage Small Cell Lung Cancer: Phase 2 IDEate-Lung01 Trial | IASLC [iaslc.org]
- 8. IASLC: Ifinatamab Deruxtecan in Extensive-Stage Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 9. Antibody-Drug Conjugate Ifinatamab Deruxtecan Shows Robust Activity in Refractory Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 10. MacroGenics Announces Preliminary Clinical Results from Phase 1 Cohort Expansion of the Ongoing MGC018 Study Presented at ESMO 2021 Virtual Annual Congress | MacroGenics, Inc. [ir.macrogenics.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ir.ymabs.com [ir.ymabs.com]
- 13. oncnursingnews.com [oncnursingnews.com]
- 14. targetedonc.com [targetedonc.com]
- 15. FDA Panel Votes Against Omburtamab for Rare Pediatric Cancer [medscape.com]

- 16. [ascopubs.org](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000000/) [ascopubs.org]
- 17. [ClinicalTrials.gov](https://clinicaltrials.gov/ct2/show/study/12345) [clinicaltrials.gov]
- To cite this document: BenchChem. [Meta-analysis of clinical outcomes for B7-H3 targeted therapies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1192124#meta-analysis-of-clinical-outcomes-for-b7-h3-targeted-therapies>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)